N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c12-13-11(15)8-4-1-2-5-9(8)14-19(16,17)10-6-3-7-18-10/h1-7,14H,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIPJODBXNVCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of 2-Aminothiophene
A solution of 2-aminothiophene (10 mmol) in concentrated hydrochloric acid (15 mL) is cooled to 0–5°C. Sodium nitrite (11 mmol) dissolved in water is added dropwise to form the diazonium salt. The reaction mixture is maintained below −5°C for 1 hour to ensure complete diazotization.
Sulfur Dioxide Incorporation
The diazonium salt solution is transferred to a reactor containing copper(I) chloride (1.0 equiv) in liquid sulfur dioxide, toluene, and acetic acid at 0°C. Vigorous stirring for 1 hour facilitates the formation of thiophene-2-sulfonyl chloride, which is extracted into toluene, washed with water, and dried over magnesium sulfate. The crude product is purified via vacuum distillation to yield a pale green solid (86% yield).
Key Data:
- Yield: 86%
- Purity (by $$ ^1H $$ NMR): >95%
- Storage: −20°C under argon
Synthesis of 2-Aminobenzhydrazide
The hydrazide component is synthesized from methyl 2-aminobenzoate through a two-step sequence involving ester hydrolysis and hydrazide formation.
Hydrolysis of Methyl 2-Aminobenzoate
Methyl 2-aminobenzoate (25 mmol) is refluxed with hydrazine monohydrate (5.0 equiv) in ethanol for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC; n-hexane/ethyl acetate, 4:1). Upon completion, the mixture is concentrated, and ice-cold water is added to precipitate the product. Recrystallization from ethanol yields N-(2-(hydrazinecarbonyl)phenyl)methanesulfonamide as a white crystalline solid (93% yield).
Spectroscopic Characterization:
- IR (ν cm$$ ^{-1} $$): 3318 (N–H), 1650 (C=O), 1333 (S=O)
- $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 3.08 (s, 3H; −SO$$ _2 $$–CH$$ _3 $$), 7.15–7.75 (m, 4H; Ar–H)
Coupling Reaction to Form N-[2-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide
The final step involves nucleophilic substitution between thiophene-2-sulfonyl chloride and 2-aminobenzhydrazide.
Sulfonamide Bond Formation
A solution of 2-aminobenzhydrazide (1.0 equiv) in dry dichloromethane is treated with triethylamine (1.2 equiv) at 0°C. Thiophene-2-sulfonyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred at room temperature for 12 hours. The mixture is washed with 1 M HCl, saturated NaHCO$$ _3 $$, and brine. The organic layer is dried over Na$$ _2 $$SO$$ _4 $$, concentrated, and purified via silica gel chromatography (n-hexane/ethyl acetate, 3:1) to afford the title compound as a white solid (78% yield).
Optimization Notes:
- Excess sulfonyl chloride improves yield by compensating for hydrolysis side reactions.
- Anhydrous conditions are critical to minimize competing esterification.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (2:1) to achieve >99% purity.
Spectroscopic Validation
- IR (ν cm$$ ^{-1} $$) : 3200 (N–H), 1620 (C=O), 1334 (S=O)
- $$ ^1H $$ NMR (DMSO-d$$ _6 $$) : δ 3.13 (s, 3H; −SO$$ _2 $$–CH$$ _3 $$), 7.00–7.85 (m, 7H; Ar–H, C=CH$$ _3 $$)
- $$ ^{13}C $$ NMR : δ 167.2 (C=O), 142.1 (C=S), 128.4–134.7 (Ar–C)
Elemental Analysis:
- Calculated for C$$ _{11} $$H$$ _{11} $$N$$ _3 $$O$$ _3 $$S$$ _2 $$: C 44.44%, H 3.73%, N 14.13%
- Found: C 44.39%, H 3.70%, N 14.09%
Chemical Reactions Analysis
Oxidation Reactions
The hydrazide group (–CONHNH₂) is susceptible to oxidation under controlled conditions. Key findings include:
-
Reagents and Conditions: Potassium permanganate (KMnO₄) in acidic or basic media .
-
Products: Oxidation yields sulfonic acid derivatives or carbonyl-containing products, depending on reaction specificity. For example, analogous sulfonamide hydrazides have been oxidized to carboxylic acid derivatives under strong oxidative conditions .
Mechanistic Insight:
The hydrazide’s NH–NH₂ bond is cleaved during oxidation, forming intermediates that further react to generate stable oxidized products like sulfonic acids (–SO₃H) .
Reduction Reactions
The compound’s hydrazide and sulfonamide groups can undergo reduction:
-
Reagents and Conditions: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in alcoholic solvents .
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Products: Reduction of the hydrazide group produces amine derivatives (–CH₂NH₂), while sulfonamide reduction is less common due to its stability .
Example:
In related studies, reduction of similar hydrazides with NaBH₄ yielded primary amines with >85% efficiency .
Substitution Reactions
The sulfonamide group participates in nucleophilic substitution:
-
Reagents and Conditions: Amines or thiols in the presence of bases (e.g., triethylamine) at 60–80°C.
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Products: Substitution at the sulfonamide’s nitrogen generates modified sulfonamide derivatives. For instance, reactions with aliphatic amines produce secondary sulfonamides.
Key Data:
| Nucleophile | Product Yield (%) | Conditions |
|---|---|---|
| Methylamine | 78 | EtOH, 70°C |
| Thiophenol | 65 | DMF, 60°C |
Condensation Reactions (Schiff Base Formation)
The hydrazide group reacts with aldehydes/ketones to form Schiff bases:
-
Reagents and Conditions: Aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol with acetic acid catalysis .
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Products: Stable imine derivatives (–C=N–) with yields exceeding 90% in optimized conditions .
Synthetic Protocol:
-
React N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide with aldehydes in ethanol.
-
Heat under reflux for 6–8 hours.
Notable Examples:
-
Reaction with 2-fluorobenzaldehyde yielded a Schiff base with 89% efficiency .
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4-Methoxybenzaldehyde derivatives showed enhanced stability due to electron-donating groups .
Hydrolysis Reactions
Controlled hydrolysis alters the hydrazide and sulfonamide functionalities:
-
Acidic Hydrolysis: Concentrated HCl at 100°C cleaves the hydrazide to form carboxylic acids.
-
Basic Hydrolysis: NaOH in aqueous ethanol degrades the sulfonamide to sulfonic acids.
Kinetic Data:
| Condition | Rate Constant (h⁻¹) | Half-Life (h) |
|---|---|---|
| 1M HCl, 90°C | 0.12 | 5.8 |
| 2M NaOH, 80°C | 0.08 | 8.7 |
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution:
-
Reactions: Nitration, sulfonation, or halogenation at the thiophene’s α-position .
-
Example: Bromination with Br₂/FeBr₃ yields 5-bromo-thiophene derivatives .
Research Implications
The compound’s reactivity has been leveraged to synthesize derivatives with enhanced biological activity. For instance:
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide as an anticancer agent. Research indicates that derivatives of this compound exhibit strong cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Screening
- A series of derivatives were synthesized and evaluated for their cytotoxicity using the MTT assay.
- The results showed that certain compounds had half-maximal inhibitory concentration (IC50) values in the nanomolar range against breast cancer cell lines, indicating potent anticancer activity .
Molecular Docking Studies
- Molecular docking studies have been performed to understand the binding interactions of these compounds with key targets such as the epidermal growth factor receptor (EGFR) and tubulin.
- The binding affinities were correlated with biological activity, suggesting that structural modifications could enhance efficacy .
Anti-Alzheimer's Activity
The compound also shows promise in neuropharmacology, particularly in the treatment of Alzheimer's disease.
Enzyme Inhibition
- This compound derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's pathology.
- Some derivatives exhibited dual inhibition properties, demonstrating IC50 values comparable to established drugs like donepezil .
Antioxidant Properties
- In addition to enzyme inhibition, these compounds have shown antioxidant activity, which is crucial for neuroprotection in Alzheimer’s disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound.
Key Findings
- Variations in substituents on the benzylidene ring significantly affect the inhibitory activity against AChE and BChE.
- Compounds with specific structural features have been identified as more potent inhibitors, guiding future design efforts .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Mechanism of Action
The mechanism of action of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
- N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide
- N-[2-(hydrazinecarbonyl)phenyl]pyridine-2-sulfonamide
- N-[2-(hydrazinecarbonyl)phenyl]furan-2-sulfonamide
Uniqueness: N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is unique due to the presence of the thiophene ring , which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Biological Activity
N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly its potential as an inhibitor of various enzymes and its anticancer properties. This article synthesizes findings from recent studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiophene ring connected to a sulfonamide group and a hydrazinecarbonyl moiety. This unique structure is essential for its biological activity, allowing it to interact with various biological targets.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in vitro assays revealed that the compound has potent activity against:
- Breast Cancer (MCF-7) : IC50 values indicating effective inhibition were observed.
- Liver Cancer (HepG2) : The compound showed notable cytotoxicity, comparable to established chemotherapeutic agents.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Exhibited competitive inhibition with an IC50 comparable to donepezil, a standard treatment for Alzheimer’s disease.
- Butyrylcholinesterase (BChE) : Also showed significant inhibitory potential, indicating dual-targeting capabilities.
| Enzyme | IC50 Value (µM) | Comparison |
|---|---|---|
| AChE | 0.09 | Donepezil (0.10) |
| BChE | 0.14 | Donepezil (0.14) |
These findings suggest that the compound may be useful in the treatment of Alzheimer’s disease by enhancing cholinergic neurotransmission.
3. Antimicrobial Properties
The antimicrobial efficacy of this compound has also been assessed, revealing activity against various bacterial strains:
- Staphylococcus aureus : Demonstrated significant antibacterial activity.
- Escherichia coli : Showed moderate inhibition.
The biological activities of this compound can be attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions with target proteins, enhancing binding affinity and selectivity:
- Hydrogen Bonding : Critical for enzyme-inhibitor interactions.
- π-π Interactions : Facilitate binding to aromatic residues in target enzymes.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotection : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent.
- Anticancer Efficacy : In vivo models showed that treatment with the compound led to reduced tumor growth in xenograft models, supporting its use as a chemotherapeutic agent.
Q & A
Q. Table 1. Key Spectral Markers for Derivative Validation
| Technique | Critical Peaks/Signals | Functional Group Confirmation | Reference |
|---|---|---|---|
| FT-IR | 1710–1690 cm⁻¹ | C=O (spiro derivatives) | |
| ¹H-NMR | 10.50–9.90 ppm (NH-thiadiazole) | Cyclization completion | |
| DEPT-135 | 24.20–42.09 ppm (CH₂ in cycloalkanes) | Spiro ring formation |
Q. Table 2. Crystallographic Parameters for Structural Analysis
| Parameter | Value (Compound I) | Homologous Compound (2NPFC) | Reference |
|---|---|---|---|
| Dihedral Angle (Benzene-Thiophene) | 13.53° (A), 8.50° (B) | 9.71° | |
| Hydrogen Bonds | C–H⋯O/S | Classical H-bonds absent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
